molecular formula C27H46N2O7Si B558252 (2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid CAS No. 850996-84-8

(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid

Cat. No. B558252
M. Wt: 538,76 g/mole
InChI Key: QZLBJPHMNRGKEP-PKTZIBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule, likely related to the field of organic chemistry or biochemistry. It seems to contain functional groups such as benzyloxycarbonyl, tert-butoxycarbonyl, and triisopropylsilanyloxy, which are often used in the synthesis and protection of amino acids and peptides .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving protection and deprotection of functional groups . The synthesis might involve the use of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) as protecting groups for the amino groups, and triisopropylsilanyloxy (TIPS) as a protecting group for the hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and chiral centers. The (2S,4R) designation indicates the stereochemistry of the molecule, suggesting the presence of chiral centers .


Chemical Reactions Analysis

The compound, due to its functional groups, is likely to participate in a variety of chemical reactions. For instance, the amino groups (protected by Boc and Cbz) could be involved in peptide bond formation, while the hydroxyl group (protected by TIPS) could participate in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Future Directions

The future directions for this compound could be diverse, depending on its intended use. If it’s a building block for peptide synthesis, it could be used to create novel peptides for therapeutic or research purposes .

properties

IUPAC Name

(2S,4R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)-4-tri(propan-2-yl)silyloxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46N2O7Si/c1-18(2)37(19(3)4,20(5)6)36-22(15-23(24(30)31)29-26(33)35-27(7,8)9)16-28-25(32)34-17-21-13-11-10-12-14-21/h10-14,18-20,22-23H,15-17H2,1-9H3,(H,28,32)(H,29,33)(H,30,31)/t22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLBJPHMNRGKEP-PKTZIBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@H](C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46N2O7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid

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